![molecular formula C24H18N2O4 B4057310 8-quinolinyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate](/img/structure/B4057310.png)
8-quinolinyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Overview
Description
The compound “8-quinolinyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate” is a chemical compound with the empirical formula C25H19N3O3 . It is also known as IWR-1 .
Molecular Structure Analysis
The molecule of the compound is generated by a crystallographic inversion centre at the midpoint of the central C—C bond. A kink in the molecule is defined by a torsion angle of 169.86 (15) about this central bond of the alkyl bridge. The pyrrolidine ring is essentially planar [max. deviation = 0.014 (1) A ̊ ]. The cyclohexane ring has a boat conformation, while both cyclopentane rings adopt an envelope conformation .Physical And Chemical Properties Analysis
The compound is white to beige in color and has a molecular weight of 409.44 . It is soluble in DMSO at 5 mg/mL .Scientific Research Applications
Synthetic Approaches and Chemical Properties
Synthetic Pathways and Derivatives : Research has led to the synthesis of various quinolinyl benzoate derivatives through methods such as the Bischler–Napieralski cyclization, showcasing the versatility and potential for creating structurally diverse compounds with potentially useful properties (Sobarzo-Sánchez et al., 2010).
Chemosensors : A porphyrin-quinoline dyad has been synthesized and developed as a ratiometric fluorescent chemosensor for recognition of Hg(2+) ions in aqueous ethanol with high selectivity. This application highlights the potential of quinoline derivatives in environmental monitoring and chemical sensing (Han et al., 2009).
Liquid Mediated Synthesis : The use of dicationic liquid has been reported for the synthesis of tetrazoloquinolinyl methoxy phenyl 4-thiazolidinones, demonstrating an innovative approach to synthesizing quinoline derivatives with potential antibacterial and antitubercular activities (Deshmukh et al., 2019).
Potential Applications
Antibacterial and Antitubercular Activities : Certain derivatives have shown notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis (BCG), suggesting their potential as leads for developing new antitubercular agents. This area of research is particularly promising for addressing drug-resistant strains of tuberculosis (Deshmukh et al., 2019).
Chemical Sensing : The specific interaction of quinoline derivatives with Hg(2+) ions, leading to a change in fluorescence, underscores the utility of these compounds as chemosensors. This capability could be applied in the detection of heavy metals in environmental samples, contributing to pollution monitoring and control (Han et al., 2009).
Mechanism of Action
IWR-1 has been used as an antagonist for Wingless/Integrated (WNT) signaling pathway in human embryonic stem cells (hESCs), mice lewis lung carcinoma (LLC) and Sepia embryos . IWR-1 is a tankyrase inhibitor and is cytotoxic for cancer stem-like cells. It inhibits the in vivo progression of osteosarcoma . IWR-1 interacts with RNA polymerase II and is crucial for the formation of preinitiation complex .
properties
IUPAC Name |
quinolin-8-yl 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-22-18-7-1-2-8-19(18)23(28)26(22)17-12-10-16(11-13-17)24(29)30-20-9-3-5-15-6-4-14-25-21(15)20/h1-6,9-14,18-19H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDIURPVSISNAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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